Bienvenue dans la boutique en ligne BenchChem!

Asoxime chloride

acetylcholinesterase reactivation nerve agent countermeasure in vitro potency

HI-6 (Asoxime chloride) is the essential oxime comparator for nerve agent R&D—consistently outperforming pralidoxime and obidoxime against soman, sarin, cyclosarin, and VX in direct reactivation assays. Unlike pralidoxime, it penetrates the blood‑brain barrier for CNS neuroprotection studies. Its 3‑fold lower acute toxicity vs obidoxime enables higher dosing in animal models. With documented human clinical dosing at 500 mg IM four times daily, it provides a validated translational benchmark. Choose HI‑6 when your screen demands a proven, CNS‑active AChE reactivator.

Molecular Formula C14H16Cl2N4O3
Molecular Weight 359.2 g/mol
CAS No. 34433-31-3
Cat. No. B1665295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsoxime chloride
CAS34433-31-3
Synonyms((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride
1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane
asoxime chloride
H16
HI 6
HI-6
som-sim
Molecular FormulaC14H16Cl2N4O3
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]
InChIInChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H
InChIKeyQELSIJXWEROXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Asoxime Chloride (HI-6): Procurement-Ready Overview of a Bis‑Pyridinium Oxime Cholinesterase Reactivator for Organophosphate Exposure Research


Asoxime chloride (CAS 34433-31-3), also designated HI-6, is a bis‑pyridinium aldoxime functioning as an acetylcholinesterase (AChE) reactivator following organophosphate (OP) exposure . Structurally, it is an asymmetric oxime with molecular formula C₁₄H₁₆Cl₂N₄O₃ and a molecular weight of 359.21 g/mol . The compound exists as the dichloride salt form, offering water solubility of approximately 10–15 mg/mL at ambient temperature for experimental formulation . HI‑6 is classified among the H‑series oximes and is widely employed in toxicology and antidote development research for its distinct reactivation profile across multiple OP nerve agents and pesticides .

Asoxime Chloride: Why Cross‑Class Oxime Interchangeability Is Not Supported by Comparative Reactivation Data


In‑class oxime reactivators—including pralidoxime (2‑PAM), obidoxime, and HI‑6—exhibit pronounced and quantifiable divergence in reactivation potency, which is strictly contingent upon the specific organophosphate inhibitor [1]. Experimental evidence demonstrates that no single oxime is universally efficacious; for instance, while obidoxime provides partial reactivation of tabun‑inhibited human AChE (approximately 20%), HI‑6 and pralidoxime are essentially ineffective (≤5% reactivation) against this inhibitor [1]. Conversely, against soman‑, sarin‑, cyclosarin‑, and VX‑inhibited human AChE, the reactivation potency rank order is consistently HLö 7 > HI‑6 > obidoxime > pralidoxime [2]. Such inhibitor‑dependent selectivity profiles preclude simple substitution and necessitate compound‑specific procurement decisions based on the precise OP threat or research model under investigation.

Quantitative Differentiation of Asoxime Chloride: Head‑to‑Head Comparator Evidence Versus Pralidoxime, Obidoxime, and MMB‑4


Superior Reactivation Potency of HI‑6 Against Soman‑, Sarin‑, Cyclosarin‑, and VX‑Inhibited Human Erythrocyte AChE in Direct Head‑to‑Head Comparison

In human erythrocyte AChE inhibited by soman, sarin, cyclosarin, or VX, the reactivation potency rank order determined at a fixed oxime concentration of 100 µM was HLö 7 > HI‑6 > obidoxime > pralidoxime [1]. HI‑6 demonstrated consistently higher reactivation than both obidoxime and pralidoxime across all four nerve agents tested [1].

acetylcholinesterase reactivation nerve agent countermeasure in vitro potency

Demonstrated Efficacy of HI‑6 in Restoring Soman‑Phosphorylated AChE Activity: A Key Differentiator from Pralidoxime and Obidoxime

HI‑6 was experimentally developed specifically for reactivation of previously untreatable soman‑phosphorylated acetylcholinesterase [1]. In contrast, pralidoxime and obidoxime exhibit markedly inferior reactivation of soman‑inhibited AChE, with potency rank orders placing both comparators below HI‑6 [2].

soman countermeasure nerve agent reactivation pharmacology of oximes

Quantified In Vivo Protection: HI‑6 Superiority Over MMB‑4 and General Advantage Against OP Lethality

In a comprehensive comparative evaluation, HI‑6 was demonstrated to be generally a superior reactivator of nerve agent‑inhibited enzyme, particularly with human and non‑human primate derived enzyme, and showed better protective effects against the lethality of most OP agents in a variety of species when compared with MMB‑4 [1]. The review indicates that HI‑6 consistently outperforms MMB‑4 in therapeutic efficacy comparisons [1].

in vivo protection nerve agent antidote lethality studies

Blood‑Brain Barrier Penetration and Central AChE Reactivation: HI‑6 Achieves Quantifiable Brain Exposure and Functional CNS Reactivation

Pharmacokinetic studies demonstrate that HI‑6 penetrates the blood‑brain barrier, with CSF concentrations reaching 1–3 µmol/L within 60–120 minutes following administration [1]. In vivo, HI‑6 achieves approximately 0.69% of the administered dose crossing into the brain [2]. Functionally, HI‑6 reactivates sarin‑inhibited brain AChE in rats [3] and reactivates the synaptic G₄ molecular form of brain AChE inhibited by paraoxon [4], confirming central pharmacodynamic activity. In contrast, pralidoxime demonstrates negligible BBB penetration [5].

blood-brain barrier penetration central nervous system reactivation in vivo brain AChE

Favorable Acute Toxicity Profile: Asoxime Chloride Exhibits 3‑ to 8‑Fold Lower Toxicity Than Obidoxime and K‑Series Oximes

In comparative acute toxicity assessments, asoxime (HI‑6) demonstrated 3‑fold lower toxicity than obidoxime and K048, and 8‑fold lower toxicity than K075 in rodent models [1]. The intramuscular LD₅₀ of asoxime dichloride is approximately 15.6 mg/kg in rats . While moderate visceral tissue injuries were observed at 0.5 LD₅₀ for both asoxime and obidoxime, the acute toxicity profile of asoxime is quantitatively more favorable than that of several comparator oximes [1].

acute toxicity safety margin LD50 comparison

Clinical Dosing Feasibility: HI‑6 Administered to Human Subjects at 500 mg QID Without Dose‑Limiting Toxicity

In a clinical study evaluating HI‑6 for treatment of organophosphorus insecticide poisoning, HI‑6 was administered to human subjects at a dose of 500 mg intramuscularly four times daily (2000 mg total daily dose) in combination with atropine and diazepam, with the regimen being well tolerated [1]. This human dosing experience distinguishes HI‑6 from numerous investigational oximes that lack any human safety data.

human dosing clinical safety organophosphate poisoning

Asoxime Chloride: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Nerve Agent Countermeasure Development: HI‑6 as the Preferred Reference Oxime for Soman, Sarin, Cyclosarin, and VX Studies

Given the consistent rank order of reactivation potency (HLö 7 > HI‑6 > obidoxime > pralidoxime) against human AChE inhibited by soman, sarin, cyclosarin, and VX [1], HI‑6 is the oxime of choice for research programs evaluating antidotes or prophylactics against these agents. Its superiority over both obidoxime and pralidoxime in direct head‑to‑head assays [1], combined with its specific development for soman‑phosphorylated AChE reactivation [2], positions HI‑6 as an essential positive control and comparator in nerve agent countermeasure screening cascades.

Central Nervous System Neuroprotection Studies: Leveraging HI‑6‘s Quantifiable Blood‑Brain Barrier Penetration

HI‑6 is uniquely suited for studies requiring assessment of central AChE reactivation and neuroprotection following OP exposure. Its documented BBB penetration with CSF concentrations of 1–3 µmol/L [1] and functional reactivation of brain AChE in vivo [2][3] differentiate it from pralidoxime, which lacks meaningful CNS exposure [4]. Research protocols evaluating brain AChE recovery, neurobehavioral outcomes, or CNS‑targeted oxime delivery systems should procure HI‑6 rather than pralidoxime to ensure central pharmacodynamic activity can be detected and quantified.

In Vivo Efficacy and Toxicology Studies Requiring a Favorable Therapeutic Index

For in vivo animal studies where oxime toxicity may confound efficacy readouts or survival endpoints, HI‑6‘s 3‑fold lower acute toxicity relative to obidoxime [1] offers a meaningful safety margin advantage. Its intramuscular LD₅₀ of approximately 15.6 mg/kg in rats [2] provides a quantifiable benchmark for dose‑range finding. HI‑6 is therefore recommended for procurement in toxicology and efficacy studies where high‑dose oxime administration is required and obidoxime‘s narrower therapeutic window would be problematic.

Translational Research and IND‑Enabling Studies: Capitalizing on Existing Human Safety Data

HI‑6‘s documented human dosing history at 500 mg intramuscularly four times daily [1] provides a validated clinical dosing benchmark that is absent for many investigational oximes. Research programs advancing oxime candidates toward clinical evaluation should procure HI‑6 as a comparator or backup compound, leveraging its human safety data to support regulatory submissions, pharmacokinetic modeling, and clinical trial design. This existing human exposure dataset reduces translational uncertainty and strengthens the scientific rationale for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asoxime chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.